

# Confirming BDM19's Binding to the BAX Trigger Site: A Comparative Guide

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## Compound of Interest

Compound Name: **BDM19**

Cat. No.: **B12364713**

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The B-cell lymphoma 2 (BCL-2) associated X protein (BAX) is a crucial mediator of the intrinsic apoptotic pathway. Its activation at the mitochondrial outer membrane leads to the formation of pores, releasing pro-apoptotic factors and committing the cell to death. The discovery of a specific "trigger site" on BAX has opened new avenues for the direct and selective activation of this protein, offering promising therapeutic strategies for diseases characterized by apoptosis evasion, such as cancer. This guide provides a comparative analysis of **BDM19**, a novel BAX activator, and other molecules known to bind the BAX trigger site, supported by experimental data and detailed protocols.

## Comparison of BAX Trigger Site Binders

Several molecules, including peptides and small molecules, have been identified to bind the BAX trigger site and induce its pro-apoptotic function. This section compares **BDM19** with other notable BAX activators.

Molecule	Type	Binding Affinity (to BAX)	Functional Activity (EC50/IC50)	Key Features
BDM19	Small Molecule	Not explicitly reported in primary literature; inhibits BAX dimerization with an IC50 of 5 $\mu$ M.[1]	Induces apoptosis in cancer cell lines; IC50 for cell viability in SUDHL-5 cells is 1.36 $\mu$ M.[1][2]	A recently identified modulator that binds to and activates cytosolic BAX dimers.[2]
BTSA1	Small Molecule	IC50 = 250 nM (competitive FPA); EC50 = 144 nM (direct binding).[3][4][5]	Potently induces BAX-mediated apoptosis in leukemia cell lines.[3][6]	A pharmacologically optimized BAX activator with high affinity and specificity for the N-terminal activation site.[3][6]
BAM7	Small Molecule	IC50 = 3.3 $\mu$ M and 4.4 $\mu$ M (competitive FPA).[7][8]	Induces BAX-dependent apoptosis.[5]	A precursor to BTSA1, identified through in silico screening.[7]
BIM SAHB	Stapled Peptide	Binds with five-fold greater potency than BID BH3; IC50 for unlabeled BIM SAHB is comparable to BAM7 (3.3 $\mu$ M). [7]	Directly initiates BAX-mediated mitochondrial apoptosis.[9]	A stabilized alpha-helix of the BIM BH3 domain that directly engages the BAX trigger site. [9][10]

BID BH3	Peptide	Lower affinity for BAX compared to BIM BH3.[11]	Preferentially activates BAK over BAX.[12]	A BH3 domain peptide from the BID protein.[12]
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## Signaling Pathway of BAX Activation

The binding of an activator molecule to the BAX trigger site initiates a cascade of conformational changes, leading to its oligomerization and the permeabilization of the outer mitochondrial membrane.



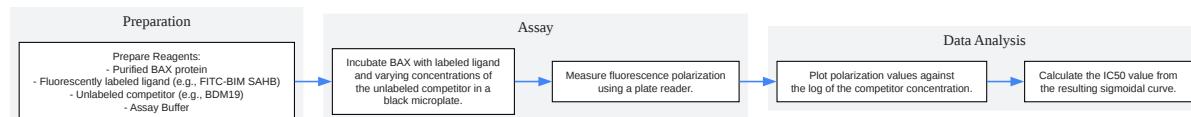
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BAX activation signaling pathway.

## Experimental Protocols

### Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay measures the binding of a fluorescently labeled ligand to a protein. The change in polarization of the emitted light upon binding is proportional to the extent of the interaction.

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